Fesoterodine (L-mandelate)

概要

説明

Fesoterodine (L-mandelate) is an orally active, nonsubtype selective, competitive muscarinic receptor (mAChR) antagonist . It is used to treat bladder problems, including neurogenic detrusor overactivity and symptoms of an overactive bladder, such as incontinence (loss of bladder control), a strong need to urinate right away, or a frequent need to urinate .

Synthesis Analysis

The synthesis of Fesoterodine involves a process of synthesis of 3,3 diphenylpropylamines, which may be used as pharmaceutical intermediates in the preparation of their pharmacologically active derivatives such as fesoterodine, tolterodine, their enantiomers, pharmaceutically acceptable salts and related compounds useful as antimuscarinic agents .Molecular Structure Analysis

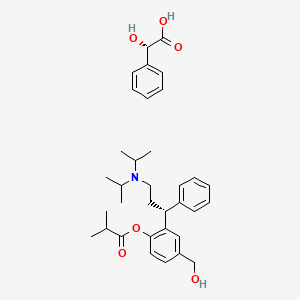

Fesoterodine has a molecular formula of C26H37NO3 and an average mass of 411.577 Da . It is a competitive muscarinic receptor (mAChR) antagonist with pKi values of 8.0, 7.7, 7.4, 7.3, 7.5 for M1, M2, M3, M4, M5 receptors, respectively .Chemical Reactions Analysis

Fesoterodine is a prodrug that is rapidly de-esterified to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by plasma esterases . The 5-hydroxymethyl metabolite exhibits an antimuscarinic activity .Physical And Chemical Properties Analysis

Fesoterodine L-mandelate has a molecular weight of 563.73 . It is a solid substance and is stored at temperatures between -80 and -20 degrees Celsius .科学的研究の応用

Pharmacokinetic Properties and Development

- Preclinical and Clinical Data Review: Fesoterodine functions as a prodrug converted to the active metabolite 5-hydroxymethyltolterodine (5-HMT) by non-specific esterases. Its primary elimination is through renal excretion as unchanged 5-HMT. Clinical studies have shown its effectiveness in improving overactive bladder syndrome symptoms (Michel, 2008).

- Pharmacokinetics and Patient Profiles: Fesoterodine's unique pharmacokinetic profile, with rapid metabolism to its active form by nonspecific plasma esterases and its independence from the cytochrome P450 enzyme system, offers safety and tolerability across various patient populations, including those with mild to moderate renal and hepatic insufficiency and the geriatric population (Mock & Dmochowski, 2013).

- Development as a Prodrug of 5-HMT: The design of fesoterodine as a prodrug of 5-HMT ensured systemic bioavailability post-oral administration. This selection was part of the development of advanced overactive bladder treatment, aiming for consistent, genotype-independent exposure to 5-HMT, unlike the variable exposures observed with tolterodine (Malhotra et al., 2009).

Efficacy and Safety in Various Populations

- Efficacy in Overactive Bladder Symptoms: Fesoterodine has shown significant improvements in managing overactive bladder symptoms in various patient demographics, including the elderly and those with specific clinical profiles. Its flexible dosing allows optimal efficacy and tolerability adjustments for individual patients (Chapple et al., 2015).

- Long-term Safety and Tolerability: Long-term treatment with fesoterodine in men and women with overactive bladder symptoms has been well tolerated, with sustained symptom improvements over extended periods. Dry mouth was the most common treatment-emergent adverse event, with low rates of discontinuation due to this effect (Scarpero et al., 2011).

- Safety in Older Adult Patients: Fesoterodine's safety profile in older patients is highlighted by its balanced affinity for muscarinic receptors, minimal central nervous system penetration, and flexibility in dosing, offering clinicians a tailored approach to balancing risks and benefits based on individual patient symptoms and preferences (Heesakkers et al., 2022).

作用機序

Target of Action

Fesoterodine (L-mandelate) primarily targets the muscarinic receptors, which are a type of G protein-coupled receptor that plays a crucial role in the nervous system . Specifically, it is a nonsubtype selective, competitive antagonist of muscarinic receptors, with pKi values of 8.0, 7.7, 7.4, 7.3, 7.5 for M1, M2, M3, M4, M5 receptors, respectively .

Biochemical Pathways

The biochemical pathways affected by Fesoterodine (L-mandelate) involve the conversion of mandelate and its structural analogues into catechol or protocatechuate . The enzymes involved in these pathways are influenced by the action of Fesoterodine (L-mandelate) .

Pharmacokinetics

Fesoterodine (L-mandelate) is well absorbed and is rapidly and extensively metabolized to its active metabolite (5-hydroxymethyl tolterodine; 5-HMT) by nonspecific esterases . This active metabolite is further metabolized via CYP2D6 and CYP3A4 to inactive metabolites . About 70% of the drug is excreted in urine (16% as 5-HMT, 53% as inactive metabolites) and 7% in feces . The time to peak plasma concentration of 5-HMT is approximately 5 hours .

Result of Action

The molecular and cellular effects of Fesoterodine (L-mandelate)'s action include a decrease in micturition frequency, urgency severity, and urgency incontinence episodes, and an increase in the volume voided with each micturition . It reduces the micturition pressure and increases bladder capacity .

Action Environment

The action, efficacy, and stability of Fesoterodine (L-mandelate) can be influenced by various environmental factors such as body weight, sex, cytochrome (CYP) 2D6 metabolizer status, and the formulation of Fesoterodine . For instance, the median maximum concentration at steady state for pediatric patients weighing 25–35 kg and receiving 8 mg once daily was estimated to be 2.45 times greater than that in adults receiving 8 mg once daily .

Safety and Hazards

Fesoterodine may cause serious side effects. Patients should seek emergency medical help if they have signs of an allergic reaction: hives; difficult breathing; swelling of the face, lips, tongue, or throat . Fesoterodine may cause severe stomach pain or constipation; a weak stream of urine, or trouble emptying the bladder; little or no urination; or headache, dizziness, drowsiness .

将来の方向性

Fesoterodine is currently used in adults to treat overactive bladder with symptoms of urinary frequency, urgency, and incontinence. It is also used to treat neurogenic detrusor overactivity in children at least 6 years old who weigh more than 55 pounds (25 kilograms) . Future research may focus on expanding its uses or improving its safety profile.

特性

IUPAC Name |

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(2S)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMCIEARGQDQNL-SXTNJFIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fesoterodine (L-mandelate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)

![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)

![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)